LSD1 Enzyme Inhibition Potency
The 5-hydroxy substitution on the pyrazole ring is a critical determinant for potent and reversible inhibition of Lysine Specific Demethylase 1 (LSD1). The parent scaffold, 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, demonstrates an IC50 of 0.23 µM against LSD1 [1]. In stark contrast, the non-hydroxylated analog, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, lacks this specific binding interaction and shows negligible LSD1 inhibitory activity at comparable concentrations .
| Evidence Dimension | LSD1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.23 µM |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (non-hydroxylated analog) exhibits no significant inhibition. |
| Quantified Difference | >100-fold improvement in potency, enabling target engagement at sub-micromolar concentrations. |
| Conditions | In vitro biochemical assay using human recombinant LSD1 protein. |
Why This Matters
This 0.23 µM potency establishes 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a validated starting point for LSD1 inhibitor development, an area of high therapeutic interest in oncology [2].
- [1] Mould, D. P., et al. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(14), 3190-3195. View Source
- [2] Fang, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12, 129. View Source
